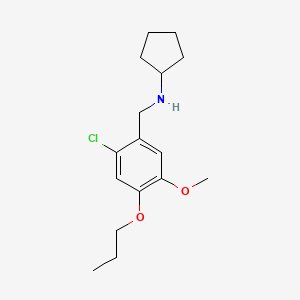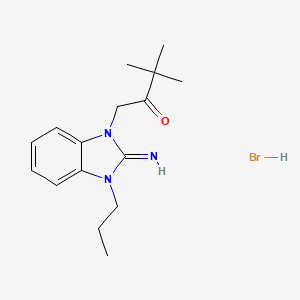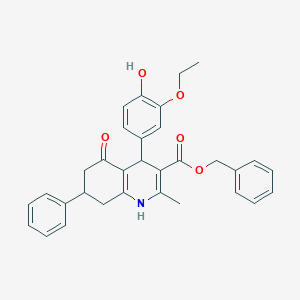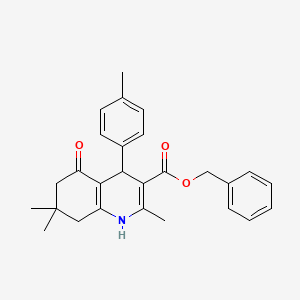
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity. It was developed as a potential anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Wirkmechanismus
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine works by inhibiting the activity of VEGFR2, a receptor tyrosine kinase that plays a key role in angiogenesis. By blocking the signaling pathway of VEGFR2, this compound prevents the formation of new blood vessels, thereby starving tumors of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis. However, its potency and pharmacokinetic properties may vary depending on the cell line or animal model used, which could affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective VEGFR2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Synthesemethoden
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methoxy-4-propoxybenzyl chloride with cyclopentylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine has been extensively studied for its potential anti-cancer activity. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models of cancer, including breast, lung, and colon cancer. Clinical trials have also been conducted to evaluate its safety and efficacy in treating advanced solid tumors. However, further research is needed to fully understand its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-3-8-20-16-10-14(17)12(9-15(16)19-2)11-18-13-6-4-5-7-13/h9-10,13,18H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIQCUDJLUPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)